Tridecanol

概要

説明

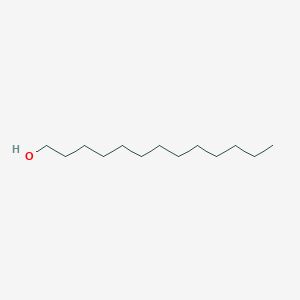

Tridecanol (C₁₃H₂₈O), also known as tridecyl alcohol, is a long-chain fatty alcohol with 13 carbon atoms. It exists as a colorless solid or oily liquid with a mild odor and is classified under alcohols and glycols . Its molecular weight is 200.36 g/mol, and it is utilized across industries as a surfactant, emulsion stabilizer, viscosity controller, and fragrance ingredient . This compound is found in natural sources like plant extracts (e.g., Eclipta alba and Ehretia laevis) and cocoa beans, where it contributes to aromatic profiles . Despite its niche applications, its chemical behavior and performance are often compared to similar alkanols in research and industrial contexts.

準備方法

Traditional Hydroformylation of Trimeric Butenes or Tetrapropylenes

The conventional route to isomeric tridecanol involves hydroformylation and subsequent hydrogenation of oligomerized butenes or propylenes. Trimeric butenes (C12 olefins) or tetrapropylenes (C12 branched olefins) are subjected to hydroformylation using syngas () in the presence of transition metal catalysts, typically rhodium or cobalt complexes . The resulting tridecyl aldehyde is then hydrogenated to this compound.

Mechanistic Overview

Hydroformylation proceeds via the Heck-Breslow mechanism, where the olefin coordinates to the metal catalyst, undergoes migratory insertion with CO, and is subsequently hydrogenated to form the aldehyde. Isomerization of the olefin feedstock leads to branched products, yielding isomeric this compound mixtures .

Catalytic Systems and Conditions

-

Catalysts : Rhodium-based catalysts (e.g., rhodium octoate, Rh(acac)(CO)) are preferred for their high activity and selectivity .

-

Temperature : 80–120°C

-

Pressure : 10–30 MPa (syngas)

Limitations

This method relies on trimeric butenes or tetrapropylenes, which face supply constraints due to their derivation from specific refinery streams . Additionally, catalyst recovery and byproduct formation (e.g., alkanes from over-hydrogenation) reduce overall efficiency.

Novel Dimerization-Hydroformylation-Hydrogenation of Hexaolefins

A recent innovation utilizes C6 olefins (hexaolefins) as feedstocks, addressing raw material limitations . This three-step process involves dimerization to C12 olefins, hydroformylation to tridecyl aldehyde, and hydrogenation to this compound.

Step 1: Dimerization of Hexaolefins

Hexaolefins (e.g., 1-hexene, 2-methyl-1-pentene) are dimerized using metal-loaded trifluoromethyl polystyrene sulfonic acid resin catalysts .

-

Catalysts : Nickel, copper, or zirconium supported on acidic resins.

-

Conditions : 80–120°C, 1–2 MPa, fixed-bed reactor.

Table 1: Dimerization Performance with Different Catalysts

| Catalyst | Temperature (°C) | Pressure (MPa) | C12 Selectivity (%) |

|---|---|---|---|

| Ni/resin | 100 | 1.5 | 92 |

| Cu/resin | 90 | 1.2 | 88 |

| Zr/resin | 110 | 1.8 | 94 |

Step 2: Hydroformylation of Dodecene

The C12 olefins undergo hydroformylation with syngas. Rhodium catalysts modified with phosphine ligands enhance selectivity for linear aldehydes .

Table 2: Hydroformylation Conditions and Outcomes

| Catalyst | Temperature (°C) | Pressure (MPa) | Conversion (%) | Aldehyde Selectivity (%) |

|---|---|---|---|---|

| Rh octoate | 50 | 8 | 45 | 95 |

| Rh/triphenylphosphine | 100 | 10 | 95 | 85 |

| Rh acetate | 120 | 30 | 96 | 95 |

Step 3: Hydrogenation of Tridecyl Aldehyde

The final step employs heterogeneous catalysts (e.g., Raney nickel, palladium/carbon) to reduce the aldehyde to this compound .

Table 3: Hydrogenation Efficiency

| Catalyst | Temperature (°C) | Pressure (MPa) | Conversion (%) | Alcohol Selectivity (%) |

|---|---|---|---|---|

| Raney Ni | 50 | 1 | 42 | 99 |

| Ni/AlO | 120 | 10 | 99 | 99 |

| Pd/C | 150 | 15 | 99 | 99 |

Advantages Over Traditional Methods

-

Feedstock Flexibility : Hexaolefins are more abundant than trimeric butenes .

-

Higher Yield : 99% alcohol selectivity achieved with optimized Ni/AlO catalysts .

Multistep Synthesis of Substituted Tridecanols via Wittig Reaction

For specialized applications (e.g., bioactive compounds), 13-phenyl-1-tridecanol derivatives are synthesized through a five-step sequence :

Synthetic Pathway

-

SN2 Bromination : Primary alcohol (e.g., 1-decanol) is converted to alkyl bromide.

-

Silyl Ether Protection : Alcohol groups are protected using tert-butyldimethylsilyl (TBDMS) chloride.

-

Wittig Reaction : The bromide reacts with a ylide to form a styrenoid intermediate.

-

Hydrogenation : Double bonds are saturated using Pd/C or Raney Ni.

-

Deprotection : TBDMS groups are removed with tetrabutylammonium fluoride (TBAF).

Table 4: Stepwise Yields in Multistep Synthesis

| Step | Reagent/Catalyst | Yield (%) |

|---|---|---|

| Bromination | PBr | 88 |

| Silyl Protection | TBDMSCl | 92 |

| Wittig Reaction | PhP=CH | 78 |

| Hydrogenation | Pd/C | 95 |

| Deprotection | TBAF | 90 |

Applications

This route produces analogs of 13-phenyl-1-tridecanol, which exhibit antituberculosis activity . The method highlights the versatility of this compound synthesis for pharmaceutical applications.

Comparative Analysis of Preparation Methods

Table 5: Method Comparison for Industrial Scalability

| Method | Feedstock | Catalyst Cost | Yield (%) | Scalability |

|---|---|---|---|---|

| Traditional Hydroformylation | Trimeric butenes | High (Rh) | 85–95 | Moderate |

| Hexaolefin Dimerization | C6 olefins | Moderate (Ni) | 99 | High |

| Multistep Wittig Synthesis | Specialty chems | High (Pd) | 70–80 | Low |

The hexaolefin route offers superior scalability and cost-efficiency, while the Wittig method is reserved for high-value derivatives.

化学反応の分析

反応の種類:

酸化: トリデカン-1-オールは、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用してトリデカン酸に酸化できます。

還元: それは、水素化アルミニウムリチウムなどの強力な還元剤を使用してトリデカンに還元できます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム(KMnO4)、三酸化クロム(CrO3)

還元: 水素化アルミニウムリチウム(LiAlH4)

置換: 塩化チオニル(SOCl2)

主な生成物:

酸化: トリデカン酸

還元: トリデカン

置換: トリデシルクロリド

科学研究への応用

トリデカン-1-オールは、科学研究と産業でさまざまな用途があります。

科学的研究の応用

Chemical Properties and Production

1-Tridecanol is characterized by its hydrophobic tail and a terminal hydroxyl group, making it suitable for various chemical reactions and applications. It can be produced through the oxo process, where dodecenes react with carbon monoxide and hydrogen in the presence of a catalyst, followed by hydrogenation .

Industrial Applications

1-Tridecanol finds applications in several industries:

- Pharmaceutical Industry : Used as a solvent and emulsifier in drug formulations.

- Cosmetics and Personal Care : Acts as an emollient, surfactant, and viscosity regulator in products like lotions, shampoos, and conditioners.

- Textile Industry : Functions as a wetting agent and surfactant in textile processing.

- Chemical Manufacturing : Serves as a precursor for producing plasticizers and surfactants .

Pharmaceutical Formulations

In a study analyzing various formulations containing this compound, it was found that its presence enhanced the stability and efficacy of topical ointments. The compound's emulsifying properties allowed for better dispersion of active ingredients, improving absorption rates in the skin .

Cosmetic Products

Research on hair conditioners demonstrated that this compound improved the conditioning effect significantly compared to formulations without it. The study noted enhanced moisture retention and reduced frizz in treated hair samples .

Textile Processing

This compound has been evaluated as a surfactant in dyeing processes. A comparative analysis revealed that textiles treated with this compound exhibited better dye uptake and uniformity compared to those treated with traditional surfactants .

Health and Safety Considerations

While this compound has numerous applications, it is essential to consider its health impacts. Short-term exposure can cause skin irritation and eye damage. Therefore, appropriate handling measures should be implemented when using this compound in industrial settings .

Market Trends

The global market for this compound is projected to grow at a compound annual growth rate (CAGR) of 7.1% from 2023 to 2031. This growth is driven by increasing demand in the personal care industry due to rising consumer awareness regarding skin-friendly products .

Summary Table of Applications

| Industry | Application | Benefits |

|---|---|---|

| Pharmaceutical | Solvent and emulsifier | Enhanced stability of formulations |

| Cosmetics | Emollient, surfactant | Improved moisture retention |

| Textile | Wetting agent | Better dye uptake |

| Chemical Manufacturing | Precursor for plasticizers | Increased product performance |

作用機序

トリデカン-1-オールの作用機序は、脂質膜や酵素との相互作用に関与しています。長鎖脂肪アルコールとして、それは脂質二重層に統合され、膜の流動性と透過性を影響を与えることができます。 それはまた、アルコール脱水素酵素によって代謝されてトリデカン酸を生成することができ、これはさまざまな代謝経路にさらに参加することができます .

類似化合物の比較

類似化合物:

ドデカン-1-オール(C12H26O): 構造は似ていますが、炭素原子が1つ少ない。物理的特性と用途は似ています。

テトラデカン-1-オール(C14H30O): 構造は似ていますが、炭素原子が1つ多い。同様に、類似の用途と特性を共有しています。

ヘキサデカン-1-オール(C16H34O): 産業や研究における類似の用途を持つ、より長い鎖の脂肪アルコール.

ユニークさ: トリデカン-1-オールは、その特定の鎖長により、疎水性と親水性のバランスがとれており、界面活性剤、潤滑油、乳化剤など、さまざまな用途に適しているため、ユニークです .

類似化合物との比較

Extraction Efficiency in Sulfuric Acid Recovery

Tridecanol derivatives, such as isoamyl this compound, are used as co-extractants with tri-ethylhexylamine (TEHA) for sulfuric acid recovery. Compared to shorter-chain alcohols like N-pentanol (C₅) and sec-octyl alcohol (C₈), isoamyl this compound shows moderate efficiency but poor selectivity:

- At 30% TEHA, N-pentanol achieves 92% H₂SO₄ extraction efficiency, while isoamyl this compound and sec-octyl alcohol achieve 88% and 49%, respectively .

- However, isoamyl this compound’s selectivity for H₂SO₄ over contaminants is inferior to N-pentanol, making it less favorable for high-purity recovery .

Table 1: Extraction Efficiency of Co-Extractants with TEHA

| Co-Extractant | Chain Length | Extraction Efficiency (30% TEHA) | Selectivity |

|---|---|---|---|

| N-pentanol | C₅ | 92% | High |

| Isoamyl this compound | C₁₃ (branched) | 88% | Low |

| sec-Octyl alcohol | C₈ | 49% | Moderate |

Evaporation Coefficient and Surface Behavior

In mixed monolayers, this compound forms films that reduce water evaporation coefficients (γ). Its performance differs from longer-chain alcohols like pentadecanol (C₁₅) and tetradecanol (C₁₄):

- This compound’s γ ranges from 7.05 × 10⁻⁴ (at 52% relative humidity) to lower values as RH decreases .

- Mixed films of this compound and pentadecanol exhibit intermediate γ values compared to homogeneous films, highlighting chain-length-dependent packing efficiency .

Table 2: Evaporation Coefficients of Fatty Alcohols

| Alcohol | Chain Length | Evaporation Coefficient (γ) | Molecular Footprint |

|---|---|---|---|

| This compound | C₁₃ | 7.05 × 10⁻⁴ | Larger than C₁₅ |

| Pentadecanol | C₁₅ | ~1 × 10⁻⁴ | Compact |

| Hexadecanol | C₁₆ | ~5 × 10⁻⁵ | Highly compact |

Inhibition of Mitochondrial Respiration

Primary alkanols inhibit mitochondrial respiration in a chain-length-dependent manner. This compound shows intermediate potency:

- Maximum inhibition occurs at undecanol (C₁₁), with a sharp cutoff at tetradecanol (C₁₄). This compound (C₁₃) exhibits uncoupling activity but reduced inhibitory potency compared to C₁₁ .

- Hexanol (C₆) uniquely suppresses State 4 respiration, a trait absent in longer chains like this compound .

Table 3: Mitochondrial Respiration Inhibition by Alkanols

| Alcohol | Chain Length | Inhibition Potency | Uncoupling Activity |

|---|---|---|---|

| Hexanol | C₆ | Low | Yes (State 4) |

| Undecanol | C₁₁ | Peak potency | Yes |

| This compound | C₁₃ | Moderate | Yes |

| Tetradecanol | C₁₄ | Inactive | No |

Microbial Metabolism and Degradation

Pseudomonas species metabolize this compound less efficiently than shorter-chain alcohols:

- Heptanol (C₇) and nonanol (C₉) are metabolized effectively, while this compound degradation is slower due to reduced enzymatic affinity for longer chains .

- In anaerobic wastewater treatment, this compound persists longer than dodecanol (C₁₂) and hexadecanol (C₁₆), indicating recalcitrance .

生物活性

Tridecanol, a long-chain fatty alcohol with the chemical formula , has garnered attention for its diverse biological activities, particularly its antimicrobial properties and effects on cellular membranes. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is classified as a primary alcohol, characterized by a linear chain of thirteen carbon atoms. Its structure can be represented as follows:

This long hydrocarbon chain contributes to its lipid solubility and interaction with biological membranes, influencing its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A notable study highlighted its effectiveness compared to other long-chain fatty alcohols:

| Fatty Alcohol | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| 1-Octanol | >1000 µg/ml | Low |

| 1-Nonanol | 500 µg/ml | Moderate |

| 1-Decanol | 250 µg/ml | Moderate |

| 1-Undecanol | 125 µg/ml | High |

| 1-Tridecanol | 62.5 µg/ml | Very High |

This compound showed the highest antibacterial activity among the tested alcohols, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.

The biological effects of this compound are primarily attributed to its ability to modify lipid bilayer properties. Long-chain alcohols like this compound can integrate into cell membranes, altering their fluidity and permeability. This can lead to:

- Disruption of membrane integrity

- Induction of ion leakage

- Modulation of membrane protein functions

A study indicated that this compound does not exhibit membrane-damaging activity at concentrations effective for antibacterial action, suggesting a selective mechanism that targets bacterial cells without harming host cells .

Toxicological Profile

In terms of safety, this compound has been evaluated for its toxicity in various animal models. A significant case study involved repeated-dose toxicity assessments in rats:

| Study Parameter | Findings |

|---|---|

| NOEL (No Observed Effect Level) | 1000 mg/kg/day |

| Observed Effects | Mild changes in body weight |

| Clinical Parameters | No significant alterations noted |

These findings suggest that this compound is relatively safe at low exposure levels, with minimal adverse effects observed in controlled studies .

Case Studies and Applications

- Antimicrobial Formulations : this compound has been incorporated into various antimicrobial formulations aimed at treating skin infections due to its potent antibacterial properties.

- Cosmetic Products : Its emollient properties make it a valuable ingredient in cosmetic formulations, providing moisturizing benefits without significant irritation.

- Agricultural Use : Research into using this compound as a natural pesticide has shown promise, particularly in controlling fungal pathogens affecting crops.

Q & A

Q. What are the most reliable analytical methods for identifying and characterizing Tridecanol in laboratory settings?

Basic Research Question

To confirm this compound’s identity and purity, researchers should employ gas chromatography-mass spectrometry (GC-MS) for molecular weight verification and impurity detection, supplemented by nuclear magnetic resonance (NMR) spectroscopy for structural elucidation . Quantitative analysis can utilize high-performance liquid chromatography (HPLC) with a refractive index detector, calibrated against certified reference materials. For physical properties, differential scanning calorimetry (DSC) determines melting points, while Fourier-transform infrared (FTIR) spectroscopy validates functional groups like the hydroxyl (-OH) moiety .

Q. How should researchers ensure safe handling and storage of this compound in experimental workflows?

Basic Research Question

Refer to Safety Data Sheets (SDS) for hazard mitigation:

- Use fume hoods and personal protective equipment (PPE) (gloves, lab coats, goggles) to minimize inhalation or dermal exposure .

- Store this compound in air-tight containers under inert gas (e.g., nitrogen) to prevent oxidation. Maintain temperatures below 25°C, away from ignition sources, and separate from strong acids/oxidizers .

- Dispose of waste via certified chemical disposal services , adhering to local regulations .

Q. What methodologies are recommended for synthesizing and purifying this compound in academic research?

Basic Research Question

Synthesis via catalytic hydrogenation of Tridecanal (using Pd/C or Raney Ni catalysts) ensures high yield. Purification involves fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to isolate the alcohol fraction. For lab-scale purification, recrystallization from non-polar solvents (hexane) removes impurities. Monitor purity using thin-layer chromatography (TLC) with iodine staining .

Q. How can researchers resolve contradictions in reported solubility values of this compound across different solvents?

Advanced Research Question

Discrepancies often arise from variations in solvent polarity, temperature, and measurement protocols. To address this:

- Conduct controlled solubility tests using standardized solvents (e.g., water, ethanol, chloroform) at fixed temperatures (e.g., 25°C).

- Compare results with literature using statistical meta-analysis to identify outliers or methodological biases .

- Validate findings via reproducibility studies across multiple labs, documenting solvent batch purity and equilibration time .

Q. What experimental designs are optimal for studying this compound’s reactivity under varying pH and temperature conditions?

Advanced Research Question

Design a factorial experiment to assess reactivity:

- Vary pH (acidic, neutral, alkaline) and temperature (20–80°C) in controlled reactors.

- Monitor reaction kinetics using UV-Vis spectroscopy or HPLC to quantify degradation products.

- Include control groups (e.g., inert atmosphere vs. ambient air) to isolate oxidation effects. Document results with Arrhenius plots to model temperature dependence .

Q. How should researchers design in vitro studies to evaluate this compound’s biological activity while minimizing cytotoxicity?

Advanced Research Question

- Use cell viability assays (MTT, resazurin) to establish non-toxic concentration ranges.

- Apply dose-response curves to identify EC50/IC50 values.

- For mechanistic studies, combine transcriptomic analysis (RNA-seq) with molecular docking simulations to predict protein binding sites. Cross-validate results with knockout cell lines to confirm target specificity .

Q. What strategies can address data triangulation challenges when analyzing this compound’s physicochemical properties?

Advanced Research Question

- Employ multi-method validation : Compare DSC (melting point), FTIR (functional groups), and GC-MS (purity) datasets to identify inconsistencies .

- Use principal component analysis (PCA) to cluster data from disparate studies and identify systematic errors .

- Replicate key experiments under standardized conditions to isolate variables like humidity or solvent grade .

Q. How can researchers assess this compound’s stability in long-term storage for longitudinal studies?

Advanced Research Question

- Conduct accelerated stability testing at elevated temperatures (40–60°C) and humidity levels (75% RH).

- Analyze samples periodically via HPLC-UV for degradation products.

- Model shelf-life using the Arrhenius equation to extrapolate real-time stability .

Q. What methodologies are suitable for evaluating this compound’s environmental impact in aquatic systems?

Advanced Research Question

- Perform microcosm experiments to simulate biodegradation in water/sediment systems, measuring half-life via LC-MS .

- Assess toxicity using Daphnia magna or algae growth inhibition tests (OECD Guidelines 201, 202).

- Model bioaccumulation potential using quantitative structure-activity relationship (QSAR) tools .

特性

IUPAC Name |

tridecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h14H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRVVPUIAFSTFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O | |

| Record name | TRIDECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22758-82-3 (tri-aluminum salt) | |

| Record name | 1-Tridecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2021947 | |

| Record name | 1-Tridecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tridecanol is an oily liquid; colorless; mild, pleasant odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid or solid; [ICSC] White solid; [MSDSonline], Colorless liquid with a pleasant odor; [HSDB], Solid, COLOURLESS OILY LIQUID OR CRYSTALS. | |

| Record name | TRIDECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Tridecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Tridecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2926 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tridecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7549 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tridecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-TRIDECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1176 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

525 °F at 760 mmHg (USCG, 1999), 152 °C at 14 mm Hg, 155.00 to 156.00 °C. @ 15.00 mm Hg, 274 °C | |

| Record name | TRIDECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-TRIDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tridecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-TRIDECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1176 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

250 °F (USCG, 1999), 121 °C, 250 °F (121 °C) (Open cup), 121 °C o.c. (mixed isomers) | |

| Record name | TRIDECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Tridecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2926 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-TRIDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-TRIDECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1176 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

INSOL IN WATER; SOL IN ALCOHOL & IN ETHER /1-TRIDECANOL/, Sol in ethanol, ether, Solubility in water, g/100ml at 20 °C: 0.01 (very poor) | |

| Record name | TRIDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/892 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-TRIDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-TRIDECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1176 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.846 at 68 °F (USCG, 1999) - Less dense than water; will float, VAPOR DENSITY: 6.9 (AIR= 1) /COMMERCIAL MIXTURE/, 0.8223 at 31 °C/4 °C, Relative density (water = 1): 0.8 | |

| Record name | TRIDECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/892 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-TRIDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-TRIDECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1176 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

6.9 (Air = 1), Relative vapor density (air = 1): 6.9 | |

| Record name | 1-TRIDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-TRIDECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1176 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.62 mmHg at 260 °F (USCG, 1999), 0.000436 [mmHg], 4.36X10-4 mm Hg at 25 °C | |

| Record name | TRIDECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Tridecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2926 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-TRIDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WATER WHITE LIQ, Crystals from alcohol | |

CAS No. |

26248-42-0, 112-70-9, 80206-82-2 | |

| Record name | TRIDECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Tridecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Tridecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C12-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080206822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-TRIDECANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Tridecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Tridecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alcohols, C12-14 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tridecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tridecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIDECYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I9428H868 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/892 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-TRIDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-TRIDECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1176 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

32.5 °C, Heat Fusion at Melting point = 4.5120X10+7 J/kmol (for the beta form), 32.00 to 33.00 °C. @ 760.00 mm Hg, 30-32 °C | |

| Record name | 1-TRIDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tridecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-TRIDECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1176 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。